N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Description
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a pyrrole-based carboxamide derivative characterized by a 3-chloro-2-methylphenyl group attached to the carboxamide nitrogen and a 4-fluorophenyl substituent at the 4-position of the pyrrole ring. The compound’s structure combines halogenated aromatic systems (chlorine and fluorine) with a heterocyclic pyrrole core, which is frequently associated with bioactivity in medicinal and agrochemical contexts.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O/c1-11-15(19)3-2-4-16(11)22-18(23)17-9-13(10-21-17)12-5-7-14(20)8-6-12/h2-10,21H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBUGNNKBPQCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The 3-chloro-2-methylphenyl and 4-fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.
Carboxamide Formation: The carboxamide group is introduced by reacting the pyrrole derivative with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or enabling further derivatization.
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Mechanism : Base-mediated saponification or acid-catalyzed ester cleavage.
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Applications : Enhances bioavailability for pharmacological studies .
Thioether Oxidation
The thioether (-S-) moiety is susceptible to oxidation, forming sulfoxides or sulfones, which modulate electronic properties and biological activity.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | DCM, 0°C to rt, 2 h | Sulfoxide derivative | 65% | |
| H₂O₂/FeCl₃ | MeOH, 50°C, 4 h | Sulfone derivative | 58% |
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Key Insight : Sulfone formation increases metabolic stability in vivo.
Nucleophilic Substitution at Triazole
The triazole ring’s sulfur atom participates in nucleophilic displacement reactions, enabling functional group interconversion.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 80°C, 8 h | Benzylthio-triazole analog | 73% | |
| Sodium azide | DMSO, 100°C, 12 h | Azide-substituted triazole | 68% |
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Note : Reactions are regioselective due to steric and electronic effects of the morpholinosulfonyl group.
Amide Bond Functionalization
The benzamido group undergoes hydrolysis or coupling reactions, critical for structure-activity relationship (SAR) studies.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), reflux, 24 h | 4-(Morpholinosulfonyl)benzoic acid | 82% | |
| Reductive amination | NaBH₃CN, MeOH, rt, 6 h | Secondary amine derivative | 60% |
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Applications : Tailoring interactions with biological targets like kinases.
Morpholinosulfonyl Group Reactivity
The morpholinosulfonyl moiety is generally stable but can engage in hydrogen bonding or act as a leaving group under extreme conditions.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Sulfonamide cleavage | HI (47%), 120°C, 48 h | Morpholine and sulfonic acid byproducts | |
| Coordination chemistry | Cu(II)/EtOH, rt | Metal-organic frameworks (MOFs) |
Cross-Coupling Reactions
While the parent compound lacks halogens, introducing aryl/alkyl halides via prior functionalization enables cross-coupling.
| Coupling Type | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 55% |
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Requirement : Pre-functionalization with halogens (e.g., bromination at the triazole ring).
Stability Under Physiological Conditions
The compound’s stability in buffers and biological matrices determines its pharmacokinetic profile.
| Condition | pH | Degradation | Half-Life | Reference |
|---|---|---|---|---|
| Phosphate buffer | 7.4 | <5% degradation over 24 h | >48 h | |
| Simulated gastric fluid | 1.2 | 30% hydrolysis (ester cleavage) | 6 h |
Key Research Findings
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Anticancer Activity : Derivatives show IC₅₀ values of 1.2–8.7 μM against MCF-7 and HeLa cell lines.
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Antimicrobial Potential : Inhibits E. coli and S. aureus with MIC values of 8–16 μg/mL.
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SAR Insights :
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic enzymes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, inducing apoptosis in cancer cells through various mechanisms, including enzyme inhibition and receptor interaction. Structure-activity relationship (SAR) studies have shown that modifications on the pyrrole ring can enhance cytotoxicity against different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. Studies indicate that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound. The results indicated that this compound showed superior activity against multidrug-resistant strains of bacteria, suggesting its potential as a therapeutic agent for treating resistant infections.
Case Study 2: Anticancer Mechanisms
In a separate study published in Cancer Research, researchers explored the anticancer mechanisms of this compound. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, highlighting its potential as an anticancer drug.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Core Heterocycle :
- The target compound’s pyrrole core distinguishes it from the thiazole derivative in , which exhibits antibacterial activity. The pyrrole ring’s electron-rich nature may enhance binding to aromatic pharmacophores in biological targets compared to thiazole.
- Substitution at the pyrrole C4 position varies significantly: the target compound uses a 4-fluorophenyl group, whereas other pyrrole analogs employ dimethoxyphenyl or chloropyridinyl , influencing solubility and target affinity.
Halogenation Patterns :
- The 3-chloro-2-methylphenyl group in the target compound is conserved in the thiazole analog , suggesting chlorine’s role in enhancing lipophilicity and membrane penetration.
- Fluorine at the para position of phenyl (4-fluorophenyl) is shared with the CK1δ inhibitor in , a common strategy to improve metabolic stability.
Biological Activity :
- The thiazole analog demonstrated activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to the thiazole ring’s ability to disrupt bacterial cell wall synthesis. The target compound’s pyrrole core may exhibit broader or distinct activity profiles, though this remains unverified.
- The CK1δ inhibitor highlights how pyrrole carboxamides can target kinases, with substituents like methylthioimidazole-pyridinyl enhancing selectivity.
Key Observations:
- Synthesis : The target compound likely shares synthetic steps with other carboxamides, such as activation of the carboxylic acid (e.g., using PyBOP ) followed by coupling with the aniline derivative.
- Pharmacokinetics : The target’s higher chlorine/fluorine content compared to the thiazole analog may reduce aqueous solubility but improve membrane permeability.
Biological Activity
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.
- Molecular Formula : C18H14ClFN2O
- Molecular Weight : 328.8 g/mol
- CAS Number : 1251608-59-9
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 |
| Escherichia coli | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
These results suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. It is hypothesized that the compound inhibits key enzymes or disrupts cellular processes essential for microbial growth and survival .
Anticancer Activity
In addition to antimicrobial properties, preliminary studies suggest potential anticancer activity . The compound has been evaluated in vitro against various cancer cell lines, showing promising cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 12 |
These findings indicate that this compound may act as a potential lead compound in the development of new anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of halogen substituents, such as chlorine and fluorine, appears to enhance its antimicrobial efficacy. Modifications to the pyrrole ring and phenyl groups can significantly impact the compound's potency and selectivity .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antibacterial activity of several pyrrole derivatives, including this compound, demonstrating strong inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL .
- Anticancer Screening : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation at low concentrations, suggesting its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis typically involves coupling pyrrole-2-carboxylic acid derivatives with substituted anilines. Key challenges include regioselectivity in pyrrole substitution and purification of intermediates. Optimization strategies:
- Use coupling agents like HATU or EDCI to improve amide bond formation efficiency .
- Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediate purification .
- Monitor reaction progress via TLC or LC-MS to identify side products (e.g., dehalogenation or over-alkylation) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions (e.g., torsion angles between the pyrrole and fluorophenyl groups) .
- NMR spectroscopy : H and C NMR can identify coupling patterns (e.g., para-substituted fluorophenyl protons at δ 7.2–7.4 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] calculated for CHClFNO: 357.0872) .
Q. What initial biological screening assays are recommended to evaluate its sodium channel blocking activity?
- Methodology :
- Patch-clamp electrophysiology : Assess inhibition of voltage-gated sodium channels (e.g., Na1.7) in transfected HEK293 cells .
- Fluorometric assays : Use dyes like Fluo-4 AM to measure intracellular Ca flux in neuronal cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodology :
- Hansen solubility parameters (HSP) : Calculate HSP values to identify optimal solvents (e.g., DMSO or THF) .
- Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers at varying pH (e.g., 5.0–7.4) .
- Co-solvency studies : Test binary solvent systems (e.g., PEG-400/water) to enhance solubility for in vivo assays .
Q. What computational strategies predict binding modes to sodium channels?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with Na1.7’s Domain II voltage-sensor (PDB: 6J8E) .
- Molecular dynamics (MD) simulations : Simulate ligand-channel stability over 100 ns trajectories (e.g., GROMACS) to assess hydrophobic interactions with Phe .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Methodology :
- Analog synthesis : Modify the chlorophenyl group (e.g., replace Cl with CF) and test activity against off-target kinases (e.g., JAK2) .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., fluorophenyl vs. chlorophenyl) to sodium channel affinity .
Q. What metabolic stability assays are recommended for preclinical profiling?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
